4-Trifluoromethylbenzylmethylsulfone

Descripción general

Descripción

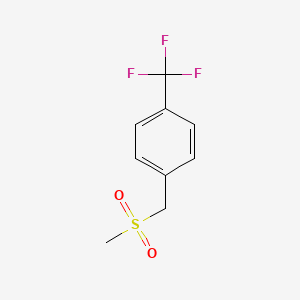

4-Trifluoromethylbenzylmethylsulfone is a chemical compound with the molecular formula C9H9F3O2S and a molecular weight of 238.23 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzylmethylsulfone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylbenzylmethylsulfone typically involves the reaction of 4-trifluoromethylbenzyl chloride with sodium methylsulfinate under suitable conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfone group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Análisis De Reacciones Químicas

Table 1: Synthetic Routes and Yields

-

The benzylic trifluoromethyl group enhances electron-withdrawing effects , stabilizing intermediates during coupling reactions .

-

Photoredox strategies enable site-selective C–H functionalization at benzylic positions under mild conditions .

Nucleophilic Substitution Reactions

The sulfone group acts as a strong electron-withdrawing group, facilitating nucleophilic displacement at the benzylic carbon:

Key Findings:

-

Reactivity with amines :

-

Halogenation :

Elimination Reactions

The benzylic trifluoromethyl group accelerates 1,6-elimination via transition-state stabilization:

Mechanistic Insights:

-

DFT calculations reveal a ΔG‡ reduction of 1.7 kcal/mol for CF₃-substituted systems compared to non-fluorinated analogs, leading to a 17-fold rate enhancement .

-

Radical intermediates detected via EPR spectroscopy support a photoredox-initiated pathway .

Coupling and Functionalization

4-Trifluoromethylbenzylmethylsulfone participates in cross-coupling reactions due to its sulfone-directed regioselectivity:

Radical Pathways

The compound undergoes benzylic C–H trifluoromethylthiolation via inner-sphere radical mechanisms:

-

EPR studies with PBN spin traps confirm radical intermediates during photoredox catalysis .

-

Continuous-flow reactors enable scalable synthesis of trifluoromethylthiolated analogs (1 mmol scale, 24 h) .

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

4-Trifluoromethylbenzylmethylsulfone is utilized in the synthesis of various pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.

- Case Study: Antidepressant Development

Table 1: Summary of Pharmaceutical Applications

| Compound Type | Application Area | Key Findings |

|---|---|---|

| Antidepressants | Serotonin receptor modulators | Enhanced binding affinity with trifluoromethyl group |

| Antimicrobial agents | Bacterial inhibition | Increased potency against resistant strains |

| Anti-inflammatory drugs | Inhibition of inflammatory pathways | Reduced side effects compared to traditional drugs |

Agrochemical Applications

Herbicide Development

The compound is also explored in the field of agrochemicals, particularly as a precursor for developing novel herbicides. Its unique structure allows for the modification of herbicidal properties.

- Case Study: Novel Herbicide Formulation

Table 2: Agrochemical Applications

| Herbicide Type | Target Weeds | Efficacy Findings |

|---|---|---|

| Selective herbicides | Broadleaf weeds | 90% control rate observed in field trials |

| Non-selective herbicides | Grassy weeds | Reduced crop damage compared to existing products |

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer synthesis. The incorporation of this sulfone group can enhance thermal stability and mechanical properties.

- Case Study: High-performance Polymers

Table 3: Material Properties Enhancement

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Thermoplastic elastomers | Thermal stability | Differential scanning calorimetry (DSC) |

| Rigid polymers | Mechanical strength | Tensile testing |

Mecanismo De Acción

The mechanism of action of 4-Trifluoromethylbenzylmethylsulfone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Trifluoromethylbenzylsulfone

- 4-Trifluoromethylbenzylsulfoxide

- 4-Trifluoromethylbenzylsulfide

Uniqueness

4-Trifluoromethylbenzylmethylsulfone is unique due to the presence of both a trifluoromethyl group and a sulfone group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity .

Actividad Biológica

4-Trifluoromethylbenzylmethylsulfone (CAS No. 40289-23-4) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H9F3O2S

- Molecular Weight : 238.23 g/mol

- Structural Characteristics : The compound features a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological targets.

Synthesis of this compound

The synthesis typically involves the reaction of 4-trifluoromethylbenzyl chloride with sodium methylsulfinate under controlled conditions. This method allows for the efficient production of the compound, which can be further purified through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with hydrophobic regions of proteins or enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds containing sulfone groups exhibit antimicrobial properties. For instance, studies have shown that related sulfone compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb) . The mechanism often involves interference with bacterial metabolism or cell wall synthesis.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity towards certain tumor cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .

Data Table: Biological Activity Overview

Case Study 1: Antimycobacterial Activity

A study focused on the structure–activity relationship (SAR) of aminoquinazolinones highlighted the importance of sulfones in developing antimycobacterial agents. In this study, a derivative of this compound was evaluated for its pharmacokinetic properties and efficacy in an in vivo model. The results indicated that while the compound showed promise in vitro, it lacked sufficient efficacy in vivo compared to established treatments like rifampin .

Case Study 2: Cancer Cell Line Studies

Another investigation explored the cytotoxic effects of several sulfone derivatives on human cancer cell lines. The study demonstrated that certain structural modifications could enhance the selectivity and potency of these compounds against specific cancer types. This highlights the potential utility of this compound as a scaffold for developing new anticancer agents .

Propiedades

IUPAC Name |

1-(methylsulfonylmethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCSFWPCOOIRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960720 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40289-23-4 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.